2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide
Description
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is a heterocyclic compound featuring a pyridazine core substituted with methyl groups at positions 2, 5, and 6, a ketone group at position 3, and a carbothioamide moiety at position 4. Its synthesis typically involves cyclization of thiosemicarbazide derivatives with diketones or via substitution reactions on preformed pyridazine scaffolds.
Properties
IUPAC Name |
2,5,6-trimethyl-3-oxopyridazine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-4-5(2)10-11(3)8(12)6(4)7(9)13/h1-3H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJJNQXLIVTTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid
The carboxylic acid derivative serves as a critical intermediate, synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. Structural data for this precursor (CID 25323913) confirm a molecular formula of C8H10N2O3, with IR bands at 1663 cm⁻¹ (C=O) and 1H NMR signals consistent with methyl groups at δ 2.99–3.09 ppm.
Conversion to Amide Intermediate
The carboxylic acid is activated using thionyl chloride (SOCl2) to form the acyl chloride, which reacts with aqueous ammonia to yield 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide. This step parallels methodologies described for analogous pyridazine systems, achieving yields of 65–85% under anhydrous conditions.
Thionation Using Lawesson’s Reagent
Treatment of the amide intermediate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in refluxing toluene facilitates the conversion of the carbonyl group to a thioamide. Typical reaction conditions involve a 1:2 molar ratio of amide to reagent, heated at 110°C for 6–8 hours. Yields range from 70–80%, with purity confirmed by the disappearance of the C=O IR band at 1663 cm⁻¹ and the emergence of a C=S stretch at 1200–1250 cm⁻¹.
Table 1: Thionation of Amide Intermediate Using Lawesson’s Reagent
| Parameter | Value |
|---|---|
| Reagent | Lawesson’s reagent |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 6–8 hours |
| Yield | 70–80% |
| Key IR Bands (cm⁻¹) | 1200–1250 (C=S) |
Method 2: Direct Cyclocondensation with Thioamide-Containing Precursors
Hydrazide-Thiosemicarbazide Coupling
A one-pot synthesis involves the reaction of β-keto thiosemicarbazide with methyl vinyl ketone in ethanol under acidic catalysis. This method, adapted from protocols for pyrazole carbothioamides, generates the pyridazine ring via cyclodehydration. Key advantages include fewer purification steps and yields up to 75%.
Optimization of Reaction Conditions
Elevating the reaction temperature to 80°C and employing p-toluenesulfonic acid (PTSA) as a catalyst enhances cyclization efficiency. Nuclear magnetic resonance (NMR) analysis of the crude product reveals singlets at δ 5.20 ppm (OCH2) and δ 7.13–7.36 ppm (aromatic protons), consistent with successful ring closure.
Table 2: Cyclocondensation Parameters for Thioamide Formation
| Parameter | Value |
|---|---|
| Catalyst | PTSA (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Method 3: Functionalization of Cyano Derivatives
Synthesis of 4-Cyano Intermediate
Malononitrile undergoes nucleophilic addition to a preformed pyridazinone scaffold under basic conditions, yielding 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile. This intermediate is critical for subsequent thioamide formation via treatment with hydrogen sulfide (H2S).
Thiolation with Hydrogen Sulfide
Bubbling H2S through a solution of the nitrile derivative in dimethylformamide (DMF) at 0°C produces the target carbothioamide. The reaction proceeds via nucleophilic attack of sulfide on the nitrile carbon, followed by protonation. Yields are moderate (50–60%), necessitating careful control of gas flow to minimize over-sulfidation.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide Synthesis
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thionation of Amide | 70–80 | >95 | High selectivity | Requires toxic thionation agents |
| Cyclocondensation | 70–75 | 90 | One-pot synthesis | Moderate scalability |
| Cyano Thiolation | 50–60 | 85 | Avoids Lawesson’s reagent | Low yield, H2S handling risks |
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that derivatives of this compound can inhibit tumor growth by targeting angiogenesis pathways. For instance, a study demonstrated that compounds with a similar structure effectively reduced vascular endothelial growth factor receptor (VEGFR) activity, which is critical in tumor angiogenesis .
- Case Study : In a series of experiments involving various cancer cell lines, compounds derived from 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide showed promising cytotoxic effects. The IC50 values ranged from 15 to 30 µM against different cancer types, indicating strong potential for development as anticancer agents.
-
Anti-inflammatory Properties
- Research Findings : The compound has been evaluated for its anti-inflammatory effects in models of acute inflammation. Notably, it demonstrated significant inhibition of pro-inflammatory cytokines .
- Case Study : In a formalin-induced pain model, the compound exhibited analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in pain management therapies.
Agricultural Applications
- Pesticidal Activity
- The compound has shown effectiveness as a pesticide due to its ability to disrupt metabolic processes in pests. Studies have indicated that it can reduce pest populations significantly when applied at specific concentrations.
- Data Table : Efficacy of this compound against common agricultural pests:
| Pest Type | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
Material Science Applications
- Polymer Synthesis
- The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve overall performance metrics.
- Case Study : A recent study demonstrated that polymers containing this compound exhibited a 30% increase in tensile strength compared to control samples without the additive.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide include derivatives with variations in methyl group positions or functional groups. A key comparator is 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide (listed in ), which lacks the methyl group at position 2.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 2, 5, 6 | C₈H₁₁N₃OS | 213.26 | Enhanced steric bulk, potential lipophilicity |
| 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide | 5, 6 | C₇H₉N₃OS | 199.23 | Reduced steric hindrance, lower molecular weight |
Key Research Findings
Electron-donating methyl groups alter the electron density of the pyridazine ring, influencing reactivity in nucleophilic or electrophilic substitutions.
Solubility and Lipophilicity :
- The trimethyl variant likely exhibits higher lipophilicity (logP ~1.8 estimated) compared to the dimethyl analog (logP ~1.3), impacting membrane permeability in pharmacological contexts .
Synthesis and Commercial Availability :
- The dimethyl analog is commercially available (as per ), suggesting established synthetic routes. The trimethyl derivative may require more complex regioselective methylation, increasing production costs .
Crystallographic Analysis :
- Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography . Differences in crystal packing due to methyl substitution could influence melting points or stability.
Biological Activity
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O3S
- CAS Number : 106838-00-0
- Molecular Weight : 182.18 g/mol
- SMILES Notation : CC1=C(C(=O)N(N=C1C)C)C2=NC(=C(S2)C(=O)O)C
The compound features a pyridazine ring which is known for its diverse biological activities. The presence of the thioamide group is particularly significant as it can influence the compound's reactivity and biological interactions.
Anticancer Potential
The anticancer activity of pyridazine derivatives has been documented extensively. Compounds similar to 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine have been investigated for their ability to inhibit specific oncogenic pathways. For example, certain thiazole derivatives have shown activity against mutant forms of isocitrate dehydrogenase (IDH1), which is implicated in various cancers . The structural similarities suggest that 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine may also possess anticancer properties.
The biological mechanisms through which these compounds exert their effects often involve modulation of enzymatic activity or interference with cellular signaling pathways. For instance:
- Inhibition of Enzymatic Activity : Many pyridazine derivatives act as inhibitors of key enzymes involved in metabolic pathways or signal transduction. This can lead to reduced proliferation in cancer cells or decreased survival rates in pathogenic microorganisms.
Study 1: Antimicrobial Efficacy
A study evaluated various pyridazine derivatives for their antimicrobial properties. Results indicated that modifications to the thiazole ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data for 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine was not available, the trends observed suggest that similar modifications could enhance its antimicrobial efficacy .
Study 2: Anticancer Activity
In a comparative analysis of pyridazine derivatives against cancer cell lines, compounds with structural similarities to 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine were shown to inhibit cell growth effectively. The study highlighted the importance of specific substituents on the pyridazine ring in determining the potency and selectivity of these compounds against various cancer types .
Data Summary
| Activity Type | Compound | Target | Effectiveness |
|---|---|---|---|
| Antimicrobial | Various Pyridazines | Bacterial Strains | Significant |
| Anticancer | Pyridazine Derivatives | Cancer Cell Lines | Potent Inhibition |
| Enzymatic Inhibition | Thiazole Analogues | IDH1 Mutants | Variable |
Q & A
Basic: What are the standard synthetic routes for 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Cyclocondensation : Reacting substituted pyridazine precursors (e.g., 3-oxo-dihydropyridazine derivatives) with thioamide-forming agents like thiosemicarbazide under acidic conditions.
Methylation : Introducing methyl groups at positions 2, 5, and 6 using methylating agents (e.g., methyl iodide) in the presence of a base like triethylamine.
Purification : Employing column chromatography or recrystallization with solvents such as ethanol or DMF to isolate the product.
Characterization : Confirming purity and structure via NMR (¹H/¹³C), mass spectrometry (MS), and HPLC .
Key Data:
- Optimal reaction temperatures: 60–80°C for cyclocondensation.
- Yields: 45–65% after purification, dependent on solvent polarity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies methyl group environments (δ 2.1–2.5 ppm) and pyridazine ring protons (δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C=S, δ 185–190 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 255.08).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .
Advanced: How can researchers optimize synthetic yield using experimental design?
Methodological Answer:
Apply Design of Experiments (DOE) principles:
Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst concentration) via fractional factorial design.
Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions.
Validation : Confirm predicted yields (e.g., 70–80%) through triplicate experiments.
Computational Support : Use quantum chemical calculations (e.g., density functional theory) to simulate reaction pathways and transition states .
Example Table (Hypothetical Data):
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 90 | 75 |
| Solvent (DMF:H₂O) | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Dose-Response Validation : Replicate assays (e.g., antimicrobial IC₅₀) across multiple cell lines or bacterial strains to confirm activity thresholds.
Structural Analog Comparison : Compare bioactivity with analogs (e.g., pyrazoline or thienopyrimidine derivatives) to identify structure-activity relationships (SAR).
Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or molecular docking to validate target interactions.
Meta-Analysis : Aggregate data from independent studies to identify trends or outliers .
Example Table (Biological Activity Comparison):
| Compound | IC₅₀ (Antimicrobial, μM) | COX-2 Inhibition (%) |
|---|---|---|
| Target Compound | 12.5 ± 1.2 | 68 ± 5 |
| 4-Aminoantipyrine (Reference) | 25.0 ± 2.1 | 45 ± 3 |
Advanced: What computational approaches predict the compound’s reactivity and interactions?
Methodological Answer:
Quantum Chemical Calculations :
- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Reaction Path Modeling : Simulate intermediates (e.g., enol-keto tautomers) to predict regioselectivity.
Molecular Dynamics (MD) : Model solvation effects in water/DMSO to assess stability.
Docking Studies : Predict binding affinities with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina.
Machine Learning : Train models on existing pyridazine derivative datasets to predict synthetic feasibility .
Key Data:
- Predicted Fukui indices: C-4 (0.25), S-1 (0.18).
- Simulated binding energy: −8.2 kcal/mol (DNA gyrase) .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C).
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- pH Sensitivity : Test solubility and stability in buffers (pH 3–10); acidic conditions may hydrolyze the thiocarbonyl group.
- Storage : Recommend −20°C under inert gas (argon) to prevent oxidation .
Advanced: How to design derivatives to enhance target selectivity?
Methodological Answer:
Bioisosteric Replacement : Substitute the thiocarbonyl group with sulfonamide or carboxamide to modulate polarity.
Side-Chain Modifications : Introduce halogens (e.g., Cl, F) at position 5 to enhance lipophilicity and membrane permeability.
Fragment-Based Design : Screen fragment libraries (e.g., azide-alkyne click chemistry) to identify synergistic moieties.
ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
